Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 2248315-70-8
VCID: VC4972856
InChI: InChI=1S/C14H26N2O3/c1-12(2,3)19-11(17)16-9-13-4-6-14(8-15,7-5-13)18-10-13/h4-10,15H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)CN
Molecular Formula: C14H26N2O3
Molecular Weight: 270.37 g/mol

Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate

CAS No.: 2248315-70-8

Cat. No.: VC4972856

Molecular Formula: C14H26N2O3

Molecular Weight: 270.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate - 2248315-70-8

Specification

CAS No. 2248315-70-8
Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
IUPAC Name tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate
Standard InChI InChI=1S/C14H26N2O3/c1-12(2,3)19-11(17)16-9-13-4-6-14(8-15,7-5-13)18-10-13/h4-10,15H2,1-3H3,(H,16,17)
Standard InChI Key JECJGHYPRJTCES-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)CN
Canonical SMILES CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)CN

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of a 2-oxabicyclo[2.2.2]octane system, a bridged bicyclic structure with three two-carbon bridges. The oxygen atom occupies one bridgehead position, while the aminomethyl (-CH₂NH₂) and tert-butyl carbamate (-OC(ONH)(C(C)(C)C)) groups are appended to the 1- and 4-positions, respectively .

Key Structural Features:

  • Bicyclic Framework: Enhances rigidity, reducing conformational flexibility and improving binding specificity .

  • Aminomethyl Group: Provides a primary amine for further functionalization or biological interaction .

  • tert-Butyl Carbamate: Acts as a protective group for amines, offering stability under basic conditions.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.34 g/mol
XLogP3-AA0.6
Topological Polar Surface Area73.6 Ų
Hydrogen Bond Donors2

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate typically involves:

  • Bicyclic Core Formation: Cyclization of precursor diols or epoxides under acidic or basic conditions to generate the 2-oxabicyclo[2.2.2]octane system.

  • Aminomethyl Introduction: Alkylation or reductive amination to attach the -CH₂NH₂ group.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., K₂CO₃) to install the tert-butyl carbamate group.

Example Reaction Scheme:

Bicyclic amine+Boc2OBase, SolventTarget Compound\text{Bicyclic amine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base, Solvent}} \text{Target Compound}

Optimization Challenges

  • Regioselectivity: Ensuring proper functionalization at the 1- and 4-positions requires careful control of reaction conditions.

  • Yield Improvement: Use of polar aprotic solvents (e.g., dichloromethane) and catalytic bases enhances efficiency.

Chemical Properties and Reactivity

Stability and Degradation

The compound exhibits stability under neutral and basic conditions but undergoes hydrolysis in acidic environments, releasing the free amine and tert-butanol :

Compound+H3O+NH2-Bicyclic Derivative+CO2+(CH3)3COH\text{Compound} + \text{H}_3\text{O}^+ \rightarrow \text{NH}_2\text{-Bicyclic Derivative} + \text{CO}_2 + (\text{CH}_3)_3\text{COH}

Functional Group Reactivity

  • Carbamate Group: Susceptible to nucleophilic attack, enabling deprotection or transesterification .

  • Aminomethyl Group: Participates in Schiff base formation, alkylation, or acylation reactions.

Reaction TypeConditionsProduct
Acidic HydrolysisHCl (aq), ΔFree amine
Reductive AminationNaBH₃CN, RCHOSecondary amine
Boc DeprotectionTFA, DCMAmmonium trifluoroacetate

Biological Activity and Mechanisms

Enzyme Interaction Studies

The bicyclic scaffold mimics natural substrates, allowing the compound to bind enzyme active sites. For example, molecular docking studies suggest inhibition of serine proteases through hydrogen bonding with the catalytic triad.

Applications in Research and Industry

Pharmaceutical Development

  • Prodrug Design: The carbamate group serves as a bioreversible moiety, enabling targeted drug delivery.

  • Peptide Mimetics: The rigid bicyclic structure replicates peptide turn motifs, aiding in protease-resistant drug design.

Agrochemical Uses

  • Herbicide Synergists: Enhances glyphosate uptake in resistant weeds by modifying cuticle permeability.

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